molecular formula C16H21ClN2O2 B5201377 N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide

N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide

Cat. No. B5201377
M. Wt: 308.80 g/mol
InChI Key: WTMYVSNVRDFGMG-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide, commonly known as AOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOA is a member of the family of azepane-containing compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of AOA is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper brain function. By inhibiting these enzymes, AOA may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
AOA has been shown to have several biochemical and physiological effects. In vitro studies have shown that AOA can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In vivo studies have shown that AOA can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. AOA has also been shown to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using AOA in lab experiments is its relatively simple synthesis method. AOA can be synthesized using readily available reagents and equipment. Another advantage is its potential as a building block for the synthesis of novel materials. However, one limitation of using AOA in lab experiments is its relatively low yield, which can make large-scale synthesis difficult.

Future Directions

There are several future directions for the study of AOA. One direction is the development of AOA-based materials for various applications, such as drug delivery and catalysis. Another direction is the development of AOA-based therapeutics for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of AOA and its potential as an anticancer agent.

Synthesis Methods

The synthesis of AOA has been achieved using several methods, including the reaction of 4-chlorobenzoyl chloride with 1-azepanone in the presence of a base, and the reaction of 4-chlorophenylacetic acid with 1-azepanone in the presence of a coupling agent. The yield of AOA varies depending on the method used, with the highest yield reported to be 85%.

Scientific Research Applications

AOA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, AOA has been studied for its potential as an anticancer agent, and as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In biochemistry, AOA has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In material science, AOA has been studied for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-7-5-13(6-8-14)11-15(20)18-12-16(21)19-9-3-1-2-4-10-19/h5-8H,1-4,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMYVSNVRDFGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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